![molecular formula C17H15F3N2 B14183599 3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine CAS No. 918873-38-8](/img/structure/B14183599.png)
3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine is a heterocyclic compound characterized by the presence of a pyridazine ring substituted with dicyclopropyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halogenated pyridazine derivatives . This reaction is favored for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenated derivatives can be used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in the ring.
Pyridazinone: A derivative of pyridazine with a keto functionality.
Uniqueness
3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine is unique due to the presence of both dicyclopropyl and trifluoromethylphenyl groups, which confer distinct physical and chemical properties. These features make it a valuable compound for various applications, distinguishing it from other pyridazine derivatives .
Properties
CAS No. |
918873-38-8 |
|---|---|
Molecular Formula |
C17H15F3N2 |
Molecular Weight |
304.31 g/mol |
IUPAC Name |
3,4-dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine |
InChI |
InChI=1S/C17H15F3N2/c18-17(19,20)14-4-2-1-3-12(14)15-9-13(10-5-6-10)16(22-21-15)11-7-8-11/h1-4,9-11H,5-8H2 |
InChI Key |
XKCYPWAEKCRTTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN=C2C3CC3)C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline](/img/structure/B14183516.png)
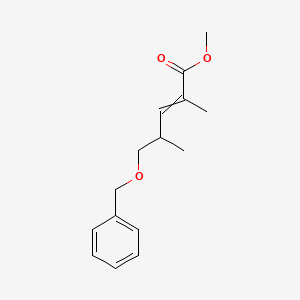
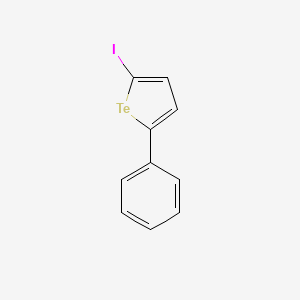
![4-[(Methylsulfanyl)methyl]-1-(2-oxopentan-3-yl)pyrrolidin-2-one](/img/structure/B14183531.png)

![[(1,3-Diphenylprop-2-yn-1-yl)oxy]acetic acid](/img/structure/B14183534.png)
![(1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14183537.png)
![2-[(3-Fluorophenyl)methyl]-1H-benzimidazol-6-amine](/img/structure/B14183538.png)
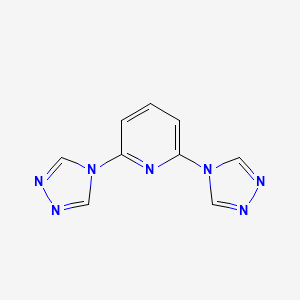
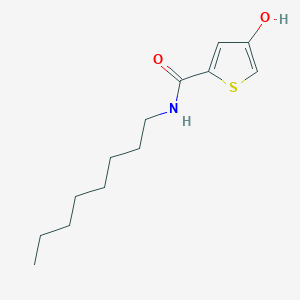
![3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal](/img/structure/B14183564.png)
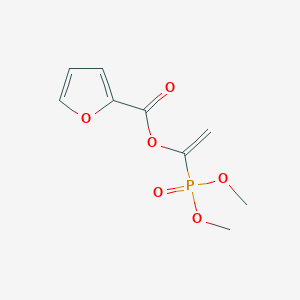
![2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B14183581.png)
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester](/img/structure/B14183585.png)
